

Cross-validation of Lomefloxacin MIC and disk diffusion results

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A comparative analysis of Minimum Inhibitory Concentration (MIC) and disk diffusion susceptibility testing is essential for accurately determining the efficacy of antibiotics like **lomefloxacin** against various bacterial isolates. This guide provides a detailed comparison of these two methods, supported by experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in their work. The cross-validation of these techniques ensures that the results from the more qualitative disk diffusion method are consistent with the quantitative data provided by MIC testing.

Experimental Protocols

The methodologies for determining **lomefloxacin** susceptibility are based on standards established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Minimum Inhibitory Concentration (MIC) Testing

The gold standard for quantitative susceptibility measurement is the MIC test, often performed via the broth microdilution method.

- Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Drug Dilution: **Lomefloxacin** is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.



- Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
- Result Interpretation: The MIC is determined as the lowest concentration of lomefloxacin that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Testing

The disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and cost-effectiveness.

- Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5
 McFarland standard.
- Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
- Disk Application: A 10-μg **lomefloxacin** disk is dispensed onto the surface of the agar.
- Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.
- Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This diameter is then compared to established breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: Cross-Validation of Lomefloxacin Results

Cross-validation studies aim to correlate the quantitative MIC values with the zone diameters from disk diffusion tests. This correlation is used to establish or verify the interpretive criteria (breakpoints) for the disk diffusion method. Research has led to proposed modifications of these criteria to improve accuracy.

Based on multi-center validation studies, the following table summarizes the proposed interpretive criteria for **lomefloxacin** susceptibility testing against rapidly growing nonfastidious aerobic bacteria.[1] These criteria demonstrated a high level of agreement with MIC results.



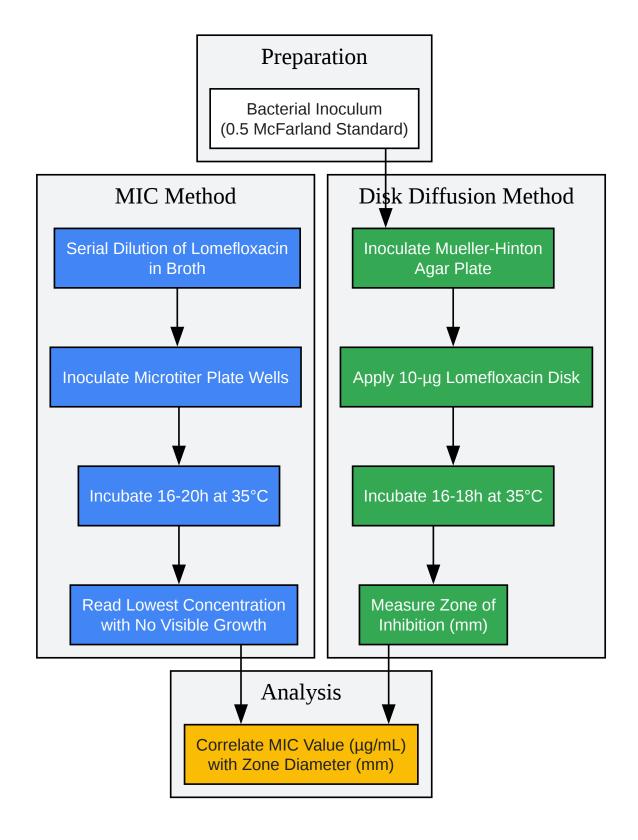
Interpretive Category	Minimum Inhibitory Concentration (MIC) in µg/mL	Disk Diffusion Zone Diameter (10-µg disk) in mm
Susceptible (S)	≤ 2.0	≥ 20
Intermediate (I)	4.0	17 - 19
Resistant (R)	≥ 8.0	≤16

Using these proposed criteria, a multi-center study involving 1,501 clinical isolates of aerobic bacteria found the absolute categorical agreement between the MIC and disk diffusion methods to be 95.5%.[1] The rates of very major (false susceptible) and major (false resistant) errors were exceptionally low at 0.5% and 0.1%, respectively.[1] For Neisseria gonorrhoeae, different breakpoints have been proposed: susceptible at \geq 35 mm (MIC \leq 0.12 μ g/mL), intermediate at 28-34 mm (MIC 0.25-0.5 μ g/mL), and resistant at \leq 27 mm (MIC \geq 0.5 μ g/mL).[2]

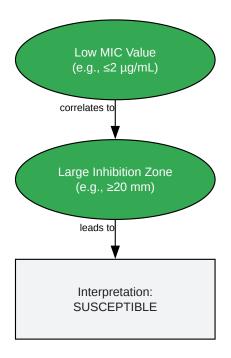
Visualizing the Methodologies

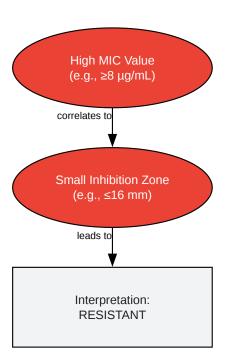
Diagrams created using the Graphviz DOT language help to clarify the experimental workflows and the logical relationships between the two testing methods.











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References

• 1. Multi-center validation of proposed disk diffusion susceptibility testing interpretive criteria for lomefloxacin using more than 1,500 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Interpretive criteria for susceptibility testing of CI-960 (PD127391, AM-1091), fleroxacin, lomefloxacin, and temafloxacin against Neisseria gonorrhoeae, including drug stability in GC agar medium PubMed [pubmed.ncbi.nlm.nih.gov]
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